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Compound of Interest

Compound Name: BAY1217389

Cat. No.: B605921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and

characterization of BAY1217389, a potent and selective inhibitor of the serine/threonine kinase

Monopolar Spindle 1 (Mps1). The information presented herein is intended to support further

research and development efforts in the field of oncology.

Executive Summary
BAY1217389 is an orally bioavailable small molecule inhibitor targeting Mps1, a key regulator

of the spindle assembly checkpoint (SAC).[1] By inhibiting Mps1, BAY1217389 disrupts the

proper segregation of chromosomes during mitosis, leading to aneuploidy and subsequent cell

death in cancer cells.[1][2][3][4] Preclinical studies have demonstrated its potent anti-

proliferative activity in various cancer cell lines and synergistic effects when combined with

taxanes, even in paclitaxel-resistant models.[2][3][5] This document summarizes the key

preclinical findings, including in vitro potency, selectivity, cellular effects, and in vivo efficacy

and pharmacokinetics.

Data Presentation
In Vitro Potency and Selectivity
BAY1217389 demonstrates high potency against Mps1 kinase and a favorable selectivity

profile against a panel of other kinases.
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Parameter Value Assay Type

Mps1 IC50 0.63 ± 0.27 nmol/L Biochemical kinase assay

Median Cell Proliferation IC50
6.7 nmol/L (range 3 to >300

nmol/L)
Cellular proliferation assay

Table 1: In Vitro Potency of BAY1217389[2][6]

Kinase Binding Affinity

PDGFRβ <10 nmol/L

Kit 10 - 100 nmol/L

CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1,

MAK, MAPKAP2, MERTK, p38β, PDGFRα,

PIP5K1C, PRKD1, RPS6KA5

100 - 1,000 nmol/L

Table 2: Selectivity Profile of BAY1217389[6]

In Vivo Pharmacokinetics
Pharmacokinetic studies in animal models indicate that BAY1217389 has a favorable profile for

oral administration.
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Species Dose Key Findings

Female NMRI mouse 1 mg/kg (oral)

Moderate oral bioavailability,

low blood clearance, high

volume of distribution, long

terminal half-life. Peak plasma

concentrations observed

between 1.5 and 7 hours.

Male Wistar rat 0.5 mg/kg (oral)

High oral bioavailability, low

blood clearance, high volume

of distribution, long terminal

half-life. Peak plasma

concentrations observed

between 1.5 and 7 hours.

Table 3: In Vivo Pharmacokinetic Profile of BAY1217389[6]

Experimental Protocols
Biochemical Kinase Assay (In Vitro)
The inhibitory activity of BAY1217389 on Mps1 kinase was determined using a biochemical

assay. While the specific proprietary details of the assay are not publicly available, a general

methodology can be described as follows:

Enzyme and Substrate Preparation: Recombinant human Mps1 kinase and a suitable

substrate peptide are prepared in an appropriate assay buffer.

Compound Dilution: BAY1217389 is serially diluted to a range of concentrations.

Reaction Initiation: The kinase, substrate, and ATP are incubated with the various

concentrations of BAY1217389.

Signal Detection: The kinase activity is measured, typically through the quantification of

phosphorylated substrate. This can be achieved using methods such as radioactive ATP

incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based

assays.
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IC50 Calculation: The concentration of BAY1217389 that inhibits 50% of the Mps1 kinase

activity (IC50) is determined by fitting the dose-response data to a four-parameter logistic

equation.[6]

Cell Proliferation Assay (In Vitro)
The anti-proliferative effects of BAY1217389 were assessed in various tumor cell lines,

including HeLa-MaTu and HeLa-MaTu-ADR cells.[6]

Cell Seeding: Cells are seeded into 96-well plates at densities ranging from 1,000 to 5,000

cells per well in medium supplemented with 10% FCS.[5][6]

Compound Treatment: After 24 hours, the cells are treated with serial dilutions of

BAY1217389 in quadruplicates.[5][6]

Incubation: The plates are incubated for 96 hours.[5][6]

Cell Viability Measurement: Adherent cells are fixed with glutaraldehyde and stained with

crystal violet.[5][6] The absorbance is then read using a plate reader to determine the relative

cell viability.

IC50 Calculation: The IC50 values are calculated using a 4-parameter fit.[5][6]

In Vivo Xenograft Studies
The in vivo efficacy of BAY1217389, both as a monotherapy and in combination with paclitaxel,

was evaluated in tumor xenograft models.

Animal Models: Female NMRI nude mice and male Wistar rats were used for these studies.

[6] For efficacy studies, tumor cell lines such as A2780cis were implanted into the mice.[5]

Tumor Induction: Tumor cells are subcutaneously injected into the flanks of the mice.

Treatment Administration: Once tumors reach a specified volume, animals are randomized

into treatment groups. BAY1217389 is administered orally.[6] In combination studies,

paclitaxel is administered intravenously.[5]
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Dosing Regimen: Specific dosing schedules were employed, for instance, BAY1217389
administered orally twice daily for 2 days.[5]

Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume. The

primary endpoint is typically tumor growth inhibition.

Tolerability Assessment: Animal body weight and general health are monitored to assess the

tolerability of the treatment.
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Caption: Mechanism of action of BAY1217389 in disrupting the spindle assembly checkpoint.
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Caption: A generalized workflow for determining the in vitro anti-proliferative activity.

Logical Relationship of Preclinical Evaluation
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Caption: The logical progression of preclinical evaluation for BAY1217389.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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